A Methodological Guide to the Physicochemical Characterization of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine for Drug Development
A Methodological Guide to the Physicochemical Characterization of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine for Drug Development
Abstract: N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a fluorinated organic compound available for research purposes. However, a review of public literature and chemical databases reveals a significant lack of experimentally determined physicochemical data. Such data is fundamental to any drug discovery and development program, as it governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive, methodological framework for the thorough physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. By following this guide, researchers can systematically generate the high-quality data necessary to assess the viability of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine or similar novel chemical entities for further development.
Compound Identification and Initial Assessment
Prior to commencing any experimental work, it is imperative to confirm the identity and basic properties of the target compound.
Molecular Structure:
Key Identifiers: A summary of known identifiers for N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is presented in Table 1. This information is critical for literature searches and regulatory documentation.
| Property | Value | Source |
| CAS Number | 500131-50-0 | ChemicalBook[1], PubChem[2] |
| Molecular Formula | C12H17F2N | PubChem[2] |
| Molecular Weight | 213.27 g/mol | PubChem[2] |
| IUPAC Name | N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | PubChem[2] |
| Predicted XLogP3 | 3.6 | PubChem[2] |
Note: The XLogP3 value is a computationally predicted value for lipophilicity and requires experimental verification.
Proposed Workflow for Full Physicochemical Characterization
The following sections detail the critical experiments required to build a comprehensive physicochemical profile. The workflow is designed to move from foundational properties like solubility to more complex characteristics such as stability.
Aqueous Solubility (OECD 105)
Scientific Rationale: Aqueous solubility is a cornerstone property that profoundly influences a drug's absorption and bioavailability.[3] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability and posing significant challenges for formulation development.[4] This experiment determines the saturation concentration of the compound in an aqueous medium at a specific temperature.[5]
Experimental Protocol (Shake-Flask Method): The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[5]
-
Preparation: Prepare a supersaturated solution of the test compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Lipophilicity (LogP/LogD) (OECD 107/117)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] For ionizable compounds like N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine (due to its tertiary amine group), the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[4]
Experimental Protocol (Shake-Flask Method - OECD 107): This method directly measures the partitioning of the compound between two immiscible phases.[8]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one phase. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning between the layers.
-
Equilibration & Separation: Allow the mixture to equilibrate and the layers to separate, often aided by centrifugation.
-
Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).[9]
Alternative Protocol (HPLC Method - OECD 117): This is a faster, less material-intensive method suitable for determining LogP values between 0 and 6.[8] It relies on correlating the compound's retention time on a reverse-phase HPLC column with the retention times of reference compounds with known LogP values.[10]
Diagram: Principle of LogP Determination
Caption: Partitioning principle for LogP measurement.
Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. The tertiary amine in N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is expected to be basic, meaning it will be protonated (ionized) at low pH and neutral at high pH. The pKa value is critical as it dictates the charge state of the molecule at different physiological pHs, which in turn influences its solubility, absorption, and ability to interact with biological targets.
Experimental Protocol (Potentiometric Titration): This is a classic and highly accurate method for pKa determination.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a solvent (e.g., water or a water/methanol mixture).
-
Titration: Slowly titrate the solution with a standardized acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is often used for precise calculation.
Chemical Stability (ICH Q1A(R2))
Scientific Rationale: Assessing the chemical stability of a new drug substance is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[11][12] Stability studies identify degradation pathways and potential degradation products, which could have their own pharmacological or toxicological effects.[13]
Experimental Protocol (Forced Degradation & pH Stability): Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[13]
-
Condition Setup: Prepare solutions of the compound in a range of aqueous buffers (e.g., pH 2, 7, 10). Also, prepare solutions for oxidative (e.g., H2O2) and photolytic (exposure to UV/Vis light) stress testing.[13]
-
Incubation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1-4 weeks).[14]
-
Time-Point Analysis: At specified time points, withdraw aliquots from each solution.
-
Quantification: Analyze the aliquots using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all potential degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. The rate of degradation can then be calculated for each condition.
Diagram: pH-Dependent Stability Study Workflow
Caption: Workflow for a typical pH stability assessment study.
Safety and Handling
Based on available GHS information, N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is classified as a hazardous substance.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage).[2]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[2]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes. Seek immediate medical attention.
Conclusion
While N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is commercially available, it remains a poorly characterized entity. The experimental framework outlined in this guide provides a clear and robust pathway for its comprehensive physicochemical evaluation. By systematically determining its solubility, lipophilicity, ionization constant, and chemical stability using validated, industry-standard protocols, researchers can generate the essential data package required to make informed decisions in a drug discovery and development context. This rigorous, methodical approach ensures scientific integrity and provides the foundational knowledge necessary for any further investigation of this compound's potential.
References
- Partition coefficient octanol/water. (n.d.). Pesticide Registration Toolkit.
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances.
- Alfa Chemistry. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
- OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- PubChem. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
- Regulations.gov. (n.d.). TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT.
- Canbipharm. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
- Semantic Scholar. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing.
- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.
- ChemicalBook. (2022). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine.
Sources
- 1. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | 500131-50-0 [chemicalbook.com]
- 2. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. filab.fr [filab.fr]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. snscourseware.org [snscourseware.org]
- 14. scribd.com [scribd.com]
